molecular formula C8H12N2OS B1289922 2-Amino-5-propylthiophene-3-carboxamide CAS No. 893645-14-2

2-Amino-5-propylthiophene-3-carboxamide

Cat. No.: B1289922
CAS No.: 893645-14-2
M. Wt: 184.26 g/mol
InChI Key: SFXHEUYUIMLWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-propylthiophene-3-carboxamide is a heterocyclic compound with the molecular formula C₈H₁₂N₂OS. It features a thiophene ring substituted with an amino group at the second position, a propyl group at the fifth position, and a carboxamide group at the third position. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-propylthiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino and carboxamide groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-5-propylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-propylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxamide groups facilitate hydrogen bonding and electrostatic interactions with target proteins, modulating their activity. The thiophene ring provides structural rigidity and enhances the compound’s binding affinity.

Comparison with Similar Compounds

  • 2-Amino-5-methylthiophene-3-carboxamide
  • 2-Amino-5-ethylthiophene-3-carboxamide
  • 2-Amino-5-butylthiophene-3-carboxamide

Comparison:

  • Structural Differences: The primary difference lies in the length of the alkyl chain at the fifth position (methyl, ethyl, propyl, butyl).
  • Chemical Properties: The length of the alkyl chain affects the compound’s solubility, reactivity, and binding affinity.
  • Applications: While all these compounds have similar applications in medicinal chemistry and material science, 2-Amino-5-propylthiophene-3-carboxamide is unique due to its optimal balance of hydrophobicity and hydrogen bonding capability, making it a versatile building block for drug design and material development.

Properties

IUPAC Name

2-amino-5-propylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-2-3-5-4-6(7(9)11)8(10)12-5/h4H,2-3,10H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXHEUYUIMLWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.